8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
Description
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
8-(2-methylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H17N3/c1-14-10(3-6-13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3 |
InChI Key |
UCGOMOQZWFDSKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CNCC23CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine under acidic conditions to form the intermediate, which is then cyclized to yield the spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The spirocyclic structure also contributes to its stability and bioavailability.
Comparison with Similar Compounds
Structural Differences in Core and Substituents
The primary distinction between 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane and its analogs lies in the spiro core and peripheral substituents:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects : Nitrofuroyl (e.g., 6d, 17) and methylsulfonyl (17) groups enhance electron-withdrawing properties and metabolic stability compared to the target’s pyrazole moiety .
- Biological Activity : Compound 17 demonstrates potent antitubercular activity (MIC <0.05 μg/mL), likely due to synergistic effects of nitrofuroyl and methylsulfonyl groups . The target compound’s pyrazole may prioritize selectivity over broad-spectrum potency.
Pharmacological Implications
- Privileged Structures : The spiro[3.4]octane scaffold is recognized as a “privileged structure” for antimicrobial agents, with peripheral modifications dictating target specificity .
- Pyrazole vs Nitrofuroyl : While pyrazole (target) offers moderate H-bonding, nitrofuroyl groups (analogs) provide stronger electrophilic character, enhancing covalent or electrostatic interactions with bacterial targets .
Biological Activity
8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a heterocyclic compound notable for its unique spirocyclic structure, which includes a pyrazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₇N₃
- Molecular Weight : Approximately 191.27 g/mol
- IUPAC Name : 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
The spiro structure contributes to the compound's rigidity, which may influence its interactions with biological targets.
Antimicrobial Properties
Research indicates that 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 15 µg/mL | |
| S. aureus | 10 µg/mL | |
| C. albicans | 20 µg/mL |
Anticancer Activity
The compound has also shown promising results in anticancer studies, where it appears to modulate pathways involved in cell proliferation and apoptosis. Its mechanism of action may involve interactions with specific enzymes and receptors associated with cancer cell metabolism.
Case Study: Breast Cancer Cell Lines
In a study evaluating the efficacy of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating moderate potency against these cells. The study suggested that the compound induces apoptosis through caspase activation pathways.
The biological activity of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell growth.
- Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways related to proliferation and survival.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacokinetic properties to enhance its therapeutic potential.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
